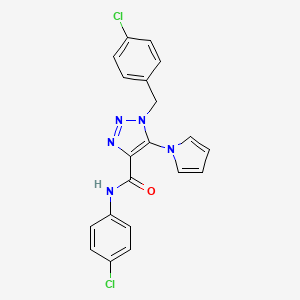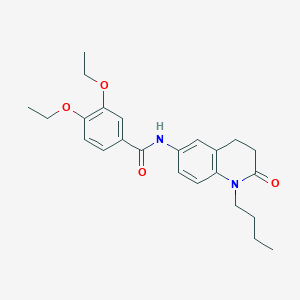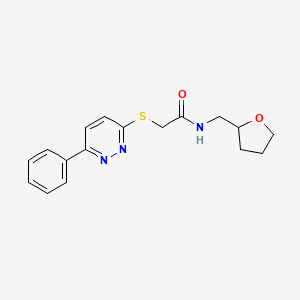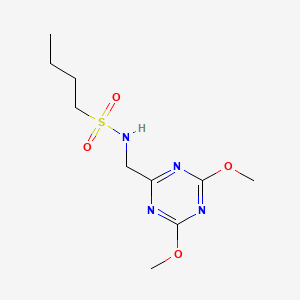
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethylbenzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives and has been found to possess significant inhibitory activity against glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes.
科学的研究の応用
Chemistry and Pharmacology
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethylbenzamide is part of the pyridazinone compounds known for their significant pharmacological applications, particularly as cyclooxygenase inhibitors. These compounds, including ABT-963, have shown remarkable selectivity for COX-2 over COX-1, high oral anti-inflammatory potency, and gastric safety in animal models. ABT-963, for instance, has been highlighted for its ability to reduce prostaglandin E2 production, edema, and nociception, and significantly reduce bone loss and soft tissue destruction, positioning it as a highly selective COX-2 inhibitor potentially useful in the treatment of pain and inflammation associated with arthritis (Asif, 2016).
Antioxidant Activity
The antioxidant capacity of compounds, including pyridazinone derivatives, can be assessed through ABTS/PP decolorization assays. This review elucidates the reaction pathways underlying the ABTS assay's use in evaluating antioxidant capacity, indicating the specificity of certain antioxidants to form coupling adducts with ABTS•+ (Ilyasov et al., 2020). The diverse applications of antioxidant assays, including those based on pyridazinone derivatives, highlight their importance in various fields, from food engineering to medicine (Munteanu & Apetrei, 2021).
Synthetic Protocols and Biological Activities
Pyridazinones are synthesized mainly through the addition of hydrazine or its derivatives to appropriately substituted carbon chains. The broad range of biological activities, especially related to the cardiovascular system, underscores the chemical diversity and therapeutic potential of pyridazinone and pyridazinone derivatives. This versatility in biological activity and synthesis pathways signifies the broad applicability of these compounds in drug development and other scientific research areas (Jakhmola et al., 2016).
Drug Development and Medicinal Applications
Heterocyclic N-oxide molecules, including pyridazinone derivatives, have found extensive use in organic synthesis, catalysis, and medicinal applications due to their significant functionalities. They have been instrumental in developing metal complexes, designing catalysts, asymmetric synthesis, and producing compounds with anticancer, antibacterial, and anti-inflammatory activities. This highlights the potential of heterocyclic N-oxide derivatives, including those synthesized from pyridazinones, in advancing chemistry and drug development (Li et al., 2019).
特性
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-4-28(26,27)20-10-9-19(23-24-20)16-5-7-18(8-6-16)22-21(25)17-12-14(2)11-15(3)13-17/h5-13H,4H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKIUNOMHYJIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2598939.png)

![8-Methoxy-3-[7-(3-methylbut-2-enoxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2598942.png)
![(2E)-N-methyl-4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}formamido)but-2-enamide](/img/structure/B2598943.png)
![[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B2598944.png)
![5-amino-N-(3-chlorophenyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2598945.png)
![2,3,4-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2598947.png)

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2598951.png)
![1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2598952.png)

